molecular formula C8H7FO B1202908 2'-Fluoroacetophenone CAS No. 445-27-2

2'-Fluoroacetophenone

Cat. No. B1202908
M. Wt: 138.14 g/mol
InChI Key: QMATYTFXDIWACW-UHFFFAOYSA-N
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Patent
US07423150B2

Procedure details

In a 3-neck flask equipped with an internal thermometer was added sulfuric acid and cooled to −10° C. in an ice/salt/water batch. 2′-fluoroacetophenone(1 eq) in sulfuric acid was added dropwise over 10 minutes via addition funnel to produce a solution of 0.2M. Nitric acid (1.15 eq) in sulfuric acid was then added dropwise at a rate not to exceed 5° C. After complete addition resulting solution was allowed to stir at for 30 minutes. Solution was poured onto ice and extracted with ethyl acetate. Organics were washed with a saturated solution of sodium bicarbonate, brine, dried with sodium sulfate and concentrated. Crude product was purified using flash chromatography (85% Hex:15% EtoAc) on silica to afford 1-(2-fluoro-5-nitrophenyl)ethanone.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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Reaction Step Two
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Type
reactant
Reaction Step Three
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Reaction Step Three
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Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:11])[CH3:10].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[F:2][C:3]1[CH:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[CH:5][C:4]=1[C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
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Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
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Conditions

Stirring
Type
CUSTOM
Details
to stir at for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-neck flask equipped with an internal thermometer
CUSTOM
Type
CUSTOM
Details
to produce a solution of 0.2M
CUSTOM
Type
CUSTOM
Details
to exceed 5° C
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
resulting solution
ADDITION
Type
ADDITION
Details
Solution was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Organics were washed with a saturated solution of sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude product was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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